3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

Descripción

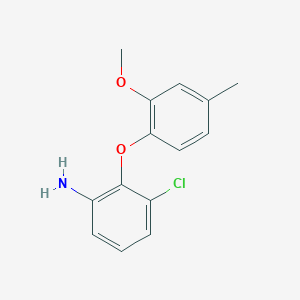

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is an aniline derivative featuring a chlorine substituent at the 3-position and a phenoxy group at the 2-position of the benzene ring. The phenoxy group itself is substituted with a methoxy group at position 2 and a methyl group at position 2. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and functional polymers. Its structural complexity and substituent arrangement influence its electronic, steric, and physicochemical properties, making it a candidate for comparative studies with related compounds .

Propiedades

IUPAC Name |

3-chloro-2-(2-methoxy-4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-6-7-12(13(8-9)17-2)18-14-10(15)4-3-5-11(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNQCRDHJGQQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233005 | |

| Record name | 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-71-2 | |

| Record name | 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the final product’s purity .

Análisis De Reacciones Químicas

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines and other reduced derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted aniline derivatives

Aplicaciones Científicas De Investigación

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, or electronic effects:

Key Observations :

- Electronic Effects: Methoxy and methyl groups on the phenoxy ring (target compound) enhance electron-donating capacity compared to halogens (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) .

- Steric Effects: Bulky substituents, such as 2,3-dimethylphenoxy , reduce reactivity in electrophilic substitutions.

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data

Key Findings :

- The copolymer blend with sodium alginate exhibits semiconducting behavior, unlike monomeric analogs.

- Higher melting points in halogen-rich analogs (e.g., 402–404°C ) suggest stronger intermolecular forces (e.g., halogen bonding).

Actividad Biológica

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline, with the CAS number 937604-71-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₄ClNO₂

- Molecular Weight : 263.720 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 358.0 ± 42.0 °C

- Flash Point : 170.3 ± 27.9 °C

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Research has indicated that derivatives of phenoxyalkyl anilines exhibit significant antimicrobial activity. In particular, compounds with modifications similar to those found in this compound have shown effectiveness against pathogens such as Mycobacterium tuberculosis and other bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Compound A | 0.12 | Antitubercular |

| Compound B | 5.2 | Bacteriostatic |

| This compound | TBD | TBD |

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties, particularly against certain leukemia cell lines. The structure-activity relationship (SAR) studies indicate that the presence of chloro and methoxy groups enhances cytotoxicity.

Case Study: Leukemia Cell Line Evaluation

A study evaluated the effects of various aniline derivatives on the CCRF-CEM leukemia cell line, revealing that modifications similar to those in this compound significantly inhibited cell growth.

The proposed mechanism for the biological activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to disrupt normal cellular functions.

Research Findings

- Antimicrobial Studies : A series of phenoxyalkyl anilines were synthesized, with some showing promising results against M. tuberculosis, indicating a potential for developing new antitubercular agents.

- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, suggesting a need for further exploration into their therapeutic potential.

- Structure-Activity Relationship (SAR) : The SAR studies highlighted that modifications at specific positions on the aniline ring can significantly alter both potency and selectivity against targeted cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.